molecular formula C13H9NO3S B8494068 4-Methoxy-1-nitrodibenzo[b,d]thiophene

4-Methoxy-1-nitrodibenzo[b,d]thiophene

Cat. No.: B8494068
M. Wt: 259.28 g/mol
InChI Key: QJDUNZOFYNCOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-nitrodibenzo[b,d]thiophene is a synthetically engineered dibenzothiophene derivative designed for advanced chemical and pharmaceutical research. This compound features a fused aromatic ring system incorporating a sulfur heteroatom, which is substituted with both an electron-donating methoxy group and an electron-withdrawing nitro group. This specific substitution pattern creates a unique electronic structure, making it a valuable scaffold for developing novel functional materials and for probing structure-activity relationships in medicinal chemistry. Dibenzothiophene and its substituted analogues are recognized as privileged structures in drug discovery due to their versatile biological activities and presence in marketed drugs . The thiophene nucleus is a key pharmacophore in numerous therapeutic agents, with applications documented in anti-inflammatory, anticancer, antimicrobial, and central nervous system drug research . Furthermore, thiophene-based molecular frameworks are of significant interest in material science, particularly in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex molecules, such as hybrid heterocyclic systems, or as a model compound for studying photophysical properties and electron-transfer processes in donor-acceptor systems . This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

4-methoxy-1-nitrodibenzothiophene

InChI

InChI=1S/C13H9NO3S/c1-17-10-7-6-9(14(15)16)12-8-4-2-3-5-11(8)18-13(10)12/h2-7H,1H3

InChI Key

QJDUNZOFYNCOOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C3=CC=CC=C3S2

Origin of Product

United States

Advanced Synthetic Strategies for 4 Methoxy 1 Nitrodibenzo B,d Thiophene and Analogues

Direct Synthesis Approaches to 4-Methoxy-1-nitrodibenzo[b,d]thiophene

Direct synthesis focuses on the sequential introduction of functional groups onto the dibenzothiophene (B1670422) core. The order of these introductions is critical to control the regioselectivity of the reactions, leveraging the directing effects of the substituents.

The synthesis of this compound can be achieved via electrophilic nitration of 4-methoxydibenzothiophene (B3118966). In electrophilic aromatic substitution, the methoxy (B1213986) group (-OCH₃) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The sulfur atom in the thiophene (B33073) ring also influences the reactivity of the aromatic system. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution and is crucial for producing a variety of synthetic products, including dyes, agrochemicals, and pharmaceuticals. frontiersin.orgfrontiersin.org

Achieving regioselectivity is often a challenge in nitration reactions, as traditional methods using highly acidic and corrosive mixed acids can lead to poor yields and multiple products. frontiersin.org However, specific conditions can be employed to favor a particular isomer. For instance, "Menke" nitration conditions, which may involve the use of copper(II) nitrate (B79036) in acetic anhydride (B1165640), can be used for the nitration of aromatic hydrocarbons substituted with electron-donating groups. researchgate.net This method proceeds via an in situ formation of acetyl nitrate, which can accelerate the reaction rate. researchgate.net In the case of 4-methoxydibenzothiophene, the directing effect of the methoxy group would favor substitution at positions 3 and 1. Careful optimization of reaction conditions, such as temperature, reaction time, and the specific nitrating agent, is essential to maximize the yield of the desired 1-nitro isomer over other potential products.

Table 1: General Conditions for Regioselective Nitration

Nitrating AgentSolvent/MediumTypical ConditionsKey FeatureReference
HNO₃ / H₂SO₄Mixed AcidLow temperature (e.g., 0 °C)Traditional, highly reactive system. frontiersin.org
Copper(II) NitrateAcetic AnhydrideVaries"Menke" conditions, suitable for activated rings. researchgate.net
Aqueous Nitric AcidWater (co-acid free)Room temperatureEnvironmentally benign, can achieve high regioselectivity. frontiersin.org

An alternative synthetic route involves the introduction of the methoxy group onto a pre-existing nitrodibenzothiophene scaffold. This approach utilizes nucleophilic aromatic substitution (SNAr), where the nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards attack by nucleophiles. Specifically, a hydrogen atom at a position ortho or para to the nitro group can be displaced by a suitable nucleophile. rsc.org

The direct methoxylation of nitroarenes can be accomplished using alkaline methoxides. rsc.org For example, treating a nitroaromatic compound with potassium methoxide (B1231860) in a polar aprotic solvent like 1,3-dimethylimidazolidin-2-one (DMI) at room temperature can result in the displacement of an aromatic hydrogen by a methoxide ion. rsc.org To synthesize this compound via this method, one would start with 1-nitrodibenzothiophene. The nitro group at the 1-position would activate the 4-position for nucleophilic attack by the methoxide anion, leading to the desired product. The efficiency of this conversion can be enhanced by slowly adding the nitro compound to a large excess of potassium methoxide under an oxygen atmosphere, which can improve the product yield. rsc.org

Catalytic Coupling and Annulation Methodologies for Dibenzothiophene Frameworks

These methods involve the construction of the dibenzothiophene core or its analogues through carbon-carbon bond-forming reactions, often catalyzed by transition metals. These strategies offer high versatility for creating complex arylated structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the synthesis of conjugated organic materials. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

The Suzuki-Miyaura coupling is a cornerstone transformation in modern organic synthesis, enabling the formation of biaryl structures from the reaction of an organohalide with an arylboronic acid or ester. nih.govnih.gov This reaction is noted for its mild conditions, high functional group tolerance, and the stability of its reagents. nih.gov

In the context of dibenzothiophene synthesis, Suzuki coupling can be used to introduce aryl substituents onto the heterocyclic core. The reaction typically employs a palladium(0) complex as the catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. acs.orgresearchgate.net The efficiency of the catalyst is significantly enhanced by the use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), which accelerate both the oxidative addition and reductive elimination steps. nih.gov A base, such as K₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step. nih.govresearchgate.net This methodology has been successfully applied to synthesize a series of π-conjugated arylated benzo[b]thiophene 1,1-dioxides, which are analogues of dibenzothiophenes. acs.org

Table 2: Representative Suzuki Coupling Reaction for Thiophene Derivatives

Aryl HalideBoron ReagentCatalystLigandBaseSolventReference
2-HaloselenopheneArylboronic AcidPd(OAc)₂None specifiedK₂CO₃DME/H₂O researchgate.net
Aryl ChlorideArylboronic Acidtrans-bis(tricyclohexylphosphine) palladium complexTricyclohexylphosphineNot specifiedNot specified rsc.org
Aryl ChloridePinacolboranePd(OAc)₂SPhos or XPhosKOAcToluene nih.gov
Benzo[b]thiophene 1,1-dioxideArylboronic AcidPd(OAc)₂None specifiedAg₂ODMSO acs.org

The Stille coupling reaction is another highly effective palladium-catalyzed method for C-C bond formation, involving the reaction of an organostannane with an organohalide. universiteitleiden.nl It is particularly valuable for the synthesis of thiophene-containing oligomers and polymers due to its tolerance of a wide variety of functional groups. acs.orgmdpi.com

This methodology has been employed to synthesize mixed thiophene/furan oligomers and complex π-conjugated systems containing dibenzothiophene-S,S-dioxide units. acs.orgmdpi.comnih.gov The reaction is typically catalyzed by Pd(PPh₃)₄. mdpi.com In the synthesis of donor-acceptor oligomers, for example, a stannyl (B1234572) compound like 5-trimethylstannyl-5′-hexyl-2,2′-bithiophene can be coupled with a halide such as 3,7-dibromodibenzothiophene-S,S-dioxide. mdpi.com The Stille reaction is a key procedure for extending the conjugation length in these materials, which are of interest for applications in organic electronics. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Tandem and One-Pot Palladium-Catalyzed Cyclizations

Palladium catalysis is a cornerstone in the synthesis of complex aromatic systems, including the dibenzothiophene (DBT) core. Tandem and one-pot processes, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste.

One of the most powerful palladium-catalyzed methods for constructing the DBT skeleton is the intramolecular dual C-H functionalization of diaryl sulfides. nih.gov This oxidative dehydrogenative cyclization process allows for the direct formation of a C-C bond between the two aryl rings of a diaryl sulfide (B99878) precursor. nih.govresearchgate.net Various palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are effective for this transformation, often in the presence of an oxidant. researchgate.net This approach is notable for its tolerance of a wide variety of functional groups on the starting materials, making it a viable strategy for producing intricately substituted DBTs. nih.gov

Another significant strategy involves the palladium(II)-catalyzed cleavage and coupling of C-S and C-H bonds. nih.govrsc.org This method avoids the need for external stoichiometric oxidants or pre-functionalized substrates (e.g., with halides), which are often required in traditional cross-coupling reactions. nih.govrsc.org The reaction can proceed from biphenyl (B1667301) thioethers via an intramolecular desulfitative cyclization, showcasing a mechanistically uncommon pathway where the product-forming step is an oxidative addition rather than a reductive elimination. rsc.orgresearchgate.net Such methodologies have been successfully applied to the synthesis of elaborate π-extended systems. nih.govrsc.org

The table below summarizes representative conditions for palladium-catalyzed dibenzothiophene synthesis.

CatalystPrecursor TypeKey TransformationOxidant/AdditivesReference
Pd(OAc)₂Diaryl sulfideDual C-H activationAgOAc, K₂CO₃, PivOH researchgate.net
Pd(OAc)₂Biphenyl thioetherC-S/C-H cross-couplingSubstituted benzoic acid researchgate.net
Pd(OAc)₂2-Biphenylyl disulfideC-H functionalizationNone required nih.gov
PdCl₂/DMSO2-BiphenylthiolsIntramolecular cyclizationDMSO (serves as oxidant)

These one-pot palladium-catalyzed cyclizations represent a highly effective and atom-economical route for accessing the core structure of compounds like this compound, allowing for the late-stage formation of the heterocyclic ring system from appropriately substituted diaryl precursors.

Metal-Free Approaches for Substituted Thiophenes

While transition-metal catalysis is powerful, the development of metal-free synthetic routes is a significant goal in green chemistry, avoiding the cost and potential toxicity of metal catalysts. Several metal-free strategies have been developed for the synthesis of benzothiophenes and their derivatives.

One innovative approach involves a twofold vicinal C-H functionalization of arenes using an interrupted Pummerer reaction, followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization sequence. nih.gov This one-pot annulation is particularly effective for the rapid synthesis of benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons (PAHs), providing direct access to materials-oriented heteroaromatics. nih.gov

Another notable metal-free method enables the C1-selective arylation of dibenzothiophene S-oxides. manchester.ac.uk This reaction proceeds by activating the sulfoxide (B87167) with trifluoroacetic anhydride (TFAA) in the presence of trifluoroacetic acid (TFA), followed by the addition of phenols as coupling partners. This strategy offers a rare example of direct and regioselective C-H functionalization at the C1 position of the dibenzothiophene core without a metal catalyst. manchester.ac.uk

Furthermore, catalyst-free methods for the synthesis of dibenzothiophenes have been reported via the nucleophilic intramolecular cyclization of methylthiolated diazonium salts. These reactions proceed under mild, aerobic conditions at room temperature, providing an alternative pathway that avoids harsh reagents or catalysts. bohrium.com

Ring-Closing and Annulation Reactions

Ring-closing and annulation reactions are fundamental strategies for building the cyclic and polycyclic frameworks of heteroaromatic compounds. These methods encompass a diverse range of chemical transformations, including those induced by light, those that proceed through sequential bond-forming events, and those that utilize highly reactive intermediates.

Photochemical reactions provide a unique and powerful means of forming C-C bonds to construct fused aromatic systems. The synthesis of dibenzothiophene analogues and other thiahelicenes often employs an oxidative photocyclization step. proquest.comnih.gov The general mechanism is analogous to the Mallory reaction of stilbenes and typically involves the irradiation of a styrylthiophene precursor. nih.govacs.org

The process is initiated by a photochemical Z-E isomerization, followed by a key 6π-electrocyclic reaction of the cis-isomer in an excited state. nih.gov This electrocyclization forms a transient dihydronaphthothiophene intermediate, which is subsequently dehydrogenated by an oxidizing agent (such as iodine or oxygen) present in the reaction medium to yield the final, stable aromatic naphthothiophene or dibenzothiophene moiety. proquest.comnih.gov This strategy has been successfully used to prepare various unsymmetrically functionalized dinaphthothiophenes and researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) derivatives. proquest.comnih.gov The specific substitution pattern on the precursor can influence the regiochemical outcome of the cyclization. nih.gov

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. researchgate.net This approach offers high synthetic efficiency for the rapid construction of complex molecular architectures. nih.govscientifiq.ai

A facile strategy for synthesizing highly substituted dibenzothiophenes and dibenzoselenophenes utilizes a domino hexadehydro-Diels-Alder (HDDA) reaction. nih.gov This process involves the thermal activation of tethered triynes to generate a benzyne (B1209423) intermediate, which then participates in subsequent cycloadditions. nih.gov This powerful one-pot reaction can form multiple new C-C bonds and a C-S bond, leading to the rapid assembly of the tetracyclic dibenzothiophene core. nih.gov Other domino reactions have been developed starting from precursors like thioaurones and allylic phosphonium (B103445) salts to create various benzothiophene-fused heterocycles. researchgate.net These methods are valued for their operational simplicity and ability to generate molecular complexity from readily accessible starting materials under mild conditions. researchgate.net

Benzynes are highly reactive and versatile intermediates used in the construction of a wide range of aromatic compounds, including heterocycles. researchgate.net Generated in situ from precursors like o-(trimethylsilyl)aryl triflates, benzynes can participate in various pericyclic reactions. nih.gov

While the outline heading specifies nitrogen-containing heterocycles, the principles of benzyne cycloaddition are broadly applicable to the synthesis of other heteroaromatics, including sulfur-containing systems. A one-step synthesis of benzo[b]thiophenes has been developed through the reaction of in situ-generated benzynes with alkynyl sulfides. rsc.orgrsc.org This method demonstrates good functional group tolerance and allows for the synthesis of diverse, multi-substituted benzothiophene derivatives. rsc.orgrsc.org Additionally, research has shown that sulfur-based pyridinium (B92312) 1,4-zwitterions can undergo formal [5+2] or [3+2] cycloaddition reactions with benzynes to construct seven-membered sulfur-containing heterocyclic rings or benzothiophenes, respectively. nih.gov These strategies highlight the potential of benzyne chemistry for efficiently assembling complex heterocyclic scaffolds. nih.gov

Direct C-H activation has emerged as one of the most step- and atom-economical strategies for synthesizing polycyclic heteroaromatic compounds, as it circumvents the need for pre-functionalization of the starting materials. researchgate.net This approach is particularly powerful for the synthesis of dibenzothiophenes.

Palladium-catalyzed intramolecular C-H/C-H biaryl coupling of diaryl sulfides is a prominent method for forming the dibenzothiophene core. nih.govresearchgate.net This oxidative coupling typically proceeds via a dual C-H bond cleavage by a Pd(II) species, forming a key palladacycle intermediate which then undergoes reductive elimination to yield the product. researchgate.net This strategy has been used to synthesize a variety of substituted DBTs. nih.gov

An alternative palladium-catalyzed approach involves the intramolecular coupling of C-S and C-H bonds, which does not require an external oxidant. nih.govrsc.org This method offers a distinct mechanistic pathway and has been used to fuse benzothiophene rings onto a variety of π-systems. rsc.org Furthermore, silver(I) has been shown to enable the C2-selective C-H activation of benzo[b]thiophenes at near-room temperature, facilitating subsequent palladium-catalyzed arylation with high regioselectivity. acs.org The development of these diverse C-H activation protocols provides a robust toolkit for the targeted synthesis of functionalized dibenzothiophenes. researchgate.net

MethodCatalyst SystemKey FeatureReference
Dual C-H ActivationPd(OAc)₂ / OxidantDirect C-C bond formation from diaryl sulfides nih.govresearchgate.net
C-H / C-S CouplingPd(OAc)₂Oxidant-free intramolecular cyclization nih.govrsc.org
α-ArylationAg(I) / Pd(II)Mild, C2-selective C-H activation of benzothiophenes acs.org
C1-Arylation (Metal-Free)TFAA / TFAC1-selective functionalization of DBT S-oxides manchester.ac.uk

Advanced Functionalization and Chemical Modifications of Dibenzothiophene Systems

Recent progress in synthetic organic chemistry has provided a diverse toolkit for the modification of dibenzothiophene systems. These methods move beyond classical approaches to offer greater control over substitution patterns, allowing for the synthesis of complex and highly functionalized analogues.

Oxidative arylation represents a powerful C-H functionalization strategy for creating C-C bonds directly on the dibenzothiophene scaffold. These methods are advantageous as they often simplify synthetic routes and improve atom economy.

One advanced, metal-free approach involves the activation of the dibenzothiophene core via oxidation of the sulfur atom to a sulfoxide. This activation facilitates a formal C-H/C-H coupling with phenols to introduce aryl groups at the C4 position. For unsymmetrical dibenzothiophenes, this arylation selectively occurs on the more electron-rich ring, a key consideration for substrates like 4-methoxydibenzothiophene.

Palladium-catalyzed intramolecular oxidative cyclizations provide another route, leading to the formation of fused biaryl sulfones, specifically dibenzothiophene-5,5-dioxides. chemcopilot.com This strategy is effective for constructing variedly substituted dibenzothiophene cores. Regioselectivity in these transformations is a critical issue; direct C-H arylation can sometimes lead to mixtures of isomers, which can complicate purification and impact the material's properties. nih.gov Therefore, developing highly regioselective methods is a primary goal in this field. nih.govresearchgate.net

Table 1: Comparison of Oxidative Arylation Strategies for Dibenzothiophene Systems
StrategyCatalyst/ConditionsKey FeatureTypical Position FunctionalizedReference
Metal-Free C-H/C-H CouplingS-Oxide activation, Phenol coupling partnerAvoids transition metals; selective for electron-rich rings.C4 numberanalytics.com
Intramolecular Oxidative CyclizationPalladium catalystConstructs dibenzothiophene-5,5-dioxide core from biaryl sulfones.Forms the thiophene ring chemcopilot.com
Pd-Catalyzed Direct ArylationPd(OAc)₂, Cu(OAc)₂, PyridineDirect C-H activation with arylboronic acids on the sulfone.C2 acs.org

The introduction of a nitro group onto the 4-methoxydibenzothiophene skeleton is a critical step in the synthesis of the target compound. The position of electrophilic substitution on the dibenzothiophene ring is heavily influenced by both the existing substituents and the oxidation state of the sulfur atom.

In an unoxidized dibenzothiophene, the sulfur atom acts as an electron-donating group, directing electrophilic attack to the positions para to the sulfur (positions 2 and 8). However, the presence of a strongly activating methoxy group (-OCH₃) at the C4 position will dominate, directing incoming electrophiles to the ortho and para positions relative to itself. In this specific case, the C1 and C3 positions are activated. The combination of these directing effects makes the C1 position a highly probable site for nitration.

Control over the substitution pattern can be achieved by modifying the electronic nature of the sulfur atom. Oxidation of the sulfide to a sulfoxide or a sulfone transforms the sulfur into an electron-withdrawing group. chempedia.info This change redirects electrophilic attack to the meta positions relative to the sulfur, such as the C3 position. chempedia.info This principle is a powerful tool for achieving alternative substitution patterns that are not accessible with the parent sulfide.

The nitration itself is typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comrsc.org For reactive aromatic compounds, the reaction conditions must be carefully controlled to avoid over-nitration or side reactions. rsc.orglibretexts.org

Table 2: Directing Effects in Electrophilic Substitution of Dibenzothiophene
Core StructureDirecting Group(s)Predicted Position of NitrationReference
Dibenzothiophene (Sulfide)Sulfur (electron-donating)C2, C8 (para to S) chempedia.info
4-Methoxydibenzothiophene (Sulfide)-OCH₃ at C4 (strongly activating, ortho/para directing)C1, C3 (ortho to -OCH₃)General principles libretexts.org
Dibenzothiophene-5,5-dioxide (Sulfone)Sulfone (electron-withdrawing)C3, C7 (meta to S) chempedia.info

The oxidation of the sulfur atom in the dibenzothiophene core to form sulfoxides (DBTO) and sulfones (DBTO₂) is a fundamental transformation. These oxidized derivatives not only exhibit different chemical reactivity but are also important compounds in their own right.

The oxidation is a stepwise process, first yielding the sulfoxide and then, upon further oxidation, the sulfone. scielo.org.zaresearchgate.net A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. scielo.org.zaresearchgate.netnih.gov The reaction is often facilitated by a catalyst. The selectivity towards the sulfoxide or the sulfone can be controlled by adjusting reaction parameters such as temperature, reaction time, and the amount of oxidant used. scielo.org.za For instance, lower temperatures and stoichiometric amounts of oxidant tend to favor the formation of the sulfoxide, while higher temperatures and an excess of oxidant drive the reaction towards the sulfone. scielo.org.za

While traditional methods are effective, they can sometimes lead to over-oxidation. researchgate.net Advanced methods offer greater control. For example, electrocatalytic oxidation has been explored, where materials like gold have shown selectivity for producing dibenzothiophene sulfoxide (DBTO). chemrxiv.org

Table 3: Methods for the Oxidation of Dibenzothiophene
OxidantCatalyst/ConditionsPrimary ProductKey FeaturesReference
Hydrogen Peroxide (H₂O₂)Vanadium-containing nanofibresSulfone (DBTO₂)High conversion; selectivity influenced by temperature and substrate concentration. scielo.org.za
Hydrogen Peroxide (H₂O₂)UiO-66-NH₂ (MOF)Sulfone (DBTO₂)Process optimized using response surface methodology. nih.gov
Electrochemical OxidationGold (Au) electrode, with H₂OSulfoxide (DBTO)Offers high selectivity for partial oxidation. chemrxiv.org
None (autoxidation)Silica gel, hydrogen-donating solvent (e.g., decalin), 160°CSulfone (DBTO₂)Oxidation occurs without an external oxidizing agent. researchgate.net

Considerations for Scalable Synthetic Pathways

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of factors beyond simple reaction yield. This practice, known as process intensification, aims to develop manufacturing processes that are more efficient, safer, and environmentally sustainable. chemcopilot.comnumberanalytics.com For specialty chemicals like this compound, scalability is paramount for practical application.

Key considerations for a scalable synthesis include:

Process Efficiency: Reducing the number of synthetic steps through cascade or one-pot reactions minimizes waste, time, and resource consumption. cetjournal.it

Cost and Availability of Reagents: The cost of starting materials, catalysts, and solvents is a major factor. Precious metal catalysts, while effective, can be prohibitively expensive for large-scale production unless recycling processes are highly efficient.

Safety: Highly exothermic reactions, such as nitrations, pose significant safety risks on a large scale. cetjournal.it Transitioning from traditional batch reactors to continuous flow systems or microreactors can mitigate these risks by minimizing the volume of hazardous materials at any given time and providing superior heat transfer. chemcopilot.comacs.org

Environmental Impact and Green Chemistry Metrics: The environmental footprint of a synthesis is increasingly important. Green chemistry metrics, such as Atom Economy (AE), E-Factor (which measures waste generated), and Process Mass Intensity (PMI), are used to quantify the sustainability of a chemical process. researchgate.netnumberanalytics.commdpi.comnih.govethz.ch The goal is to maximize the incorporation of starting material atoms into the final product while minimizing waste. researchgate.netnih.gov This involves choosing safer solvents, reducing energy consumption, and avoiding toxic byproducts. numberanalytics.com

Purification and Isolation: The ease of purification of the final product is a critical practical consideration. Syntheses that produce fewer byproducts and offer straightforward isolation methods (e.g., crystallization vs. chromatography) are highly desirable for scale-up.

For the synthesis of complex heterocyclic compounds, a focus on process intensification, such as shifting from batch to continuous manufacturing, can lead to dramatic improvements in safety, cost-effectiveness, and sustainability. cetjournal.itpitt.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Dibenzothiophenes

High-Resolution Structural CharacterizationThere is no high-resolution structural data, such as from X-ray crystallography, available in the literature to confirm the precise three-dimensional structure and bonding parameters of 4-Methoxy-1-nitrodibenzo[b,d]thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of substituted dibenzothiophenes. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise substitution pattern on the dibenzothiophene (B1670422) core can be determined.

For a compound such as this compound, the ¹H NMR spectrum is expected to show distinct signals for each aromatic proton. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum, likely around 3.8-4.0 ppm. The aromatic protons would resonate in the downfield region, generally between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group at the 1-position would significantly deshield adjacent protons, causing them to shift further downfield. For instance, in 2-methyl-8-nitrodibenzo[b,d]thiophene, the proton adjacent to the nitro group appears at a chemical shift as high as 8.96 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbon atom attached to the methoxy group would be shielded and is expected to resonate at a distinct chemical shift. The carbon atoms bearing the nitro and methoxy groups would also exhibit characteristic chemical shifts influenced by the electronic effects of these substituents. Aromatic carbons in substituted dibenzothiophenes typically resonate in the range of 115-150 ppm. rsc.org For example, in 2-methyl-8-nitrodibenzo[b,d]thiophene, the carbon attached to the nitro group has a chemical shift of 146.4 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous substituted dibenzothiophenes and other aromatic compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.5C-1
H-37.2 - 7.6C-2
H-67.8 - 8.2C-3
H-77.4 - 7.8C-4
H-87.4 - 7.8C-4a
H-98.0 - 8.4C-5a
-OCH₃3.9 - 4.1C-6
C-7
C-8
C-9
C-9a
C-9b
-OCH₃

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₃H₉NO₃S.

The expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent elements. Upon ionization, the molecule would undergo characteristic fragmentation, providing valuable structural clues. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ and subsequent rearrangements. The presence of the methoxy group could lead to the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Predicted m/z
[M]⁺C₁₃H₉NO₃S⁺259.0303
[M-NO₂]⁺C₁₃H₉OS⁺213.0374
[M-CH₃]⁺C₁₂H₆NO₃S⁺244.0017
[M-OCH₃]⁺C₁₂H₆NO₂S⁺228.0068

High-resolution techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are often used for the mass analysis of complex organic molecules. rsc.org

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planar conformation of the dibenzothiophene core and the orientation of the methoxy and nitro substituents.

Table 3: Predicted Crystallographic Parameters for this compound Predicted values are based on data from analogous heterocyclic compounds.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
Z (molecules/unit cell)4

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States in Reaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for studying changes in surface chemistry during reactions.

For this compound, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). High-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions would provide detailed information about the chemical environment of each element.

The C 1s spectrum would be complex, with distinct peaks corresponding to carbon atoms in different chemical environments: C-C/C-H in the aromatic rings, C-O from the methoxy group, and C-S bonds. The N 1s spectrum would show a characteristic peak for the nitro group (-NO₂), typically at a binding energy around 405-408 eV. The O 1s spectrum would have components from the nitro group and the methoxy group. The S 2p spectrum would exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the thiophene (B33073) sulfur, typically in the range of 163-165 eV. researchgate.net

XPS can be employed to monitor the transformation of functional groups in reaction studies. For example, the reduction of the nitro group to an amino group would be readily observable by a significant shift in the N 1s binding energy to a lower value (around 399-401 eV).

Table 4: Predicted XPS Binding Energies for this compound

Element/Region Functional Group Predicted Binding Energy (eV)
C 1sAromatic C-C, C-H~284.8
C 1sC-O (methoxy)~286.5
C 1sC-S (thiophene)~285.5
N 1s-NO₂405 - 408
O 1s-NO₂~533
O 1s-OCH₃~532
S 2p₃/₂Thiophene163 - 165

Mechanistic Insights and Reactivity Pathways of 4 Methoxy 1 Nitrodibenzo B,d Thiophene

Photophysical Processes and Excited State Relaxation Mechanisms

The photophysical behavior of 4-Methoxy-1-nitrodibenzo[b,d]thiophene is dictated by the parent dibenzothiophene (B1670422) (DBT) chromophore, significantly perturbed by the electron-donating methoxy (B1213986) group and the electron-withdrawing, heavy-atom-containing nitro group.

For the parent dibenzothiophene and its alkylated derivatives, excitation populates the lowest-energy singlet state (S₁), which is of ππ* character. scispace.com This S₁ state is exceptionally short-lived, with relaxation lifetimes reported in the range of 4 to 13 picoseconds (ps). scispace.comchemrxiv.org The primary decay route for this S₁ state is not fluorescence but rather a highly efficient transition to the triplet manifold. scispace.com

In this compound, the presence of both a strong donor (methoxy) and a strong acceptor (nitro) group is expected to induce significant intramolecular charge transfer (CT) character in the excited states. nih.govrsc.org This CT character can lower the energy of the excited state and influence its geometry. The nitro group, in particular, is known to be a key player in the excited state dynamics of aromatic compounds, often introducing new, low-lying nπ* and CT states that provide additional pathways for relaxation. rsc.orgnih.gov The triplet state (T₁) of simple DBT derivatives is also of ππ* character and has a much longer lifetime, on the order of 820 to 900 ps. scispace.com For the title compound, the triplet state lifetime is likely to be significantly altered by the nitro group, which can facilitate further nonradiative decay.

Table 1: Comparison of Excited State Lifetimes in Dibenzothiophene Derivatives

CompoundS₁ State Lifetime (ps)T₁ State Lifetime (ps)Primary S₁ Decay Pathway
Dibenzothiophene (DBT)~10 (gas phase 1.0 ns) scispace.comnih.govData not readily availableIntersystem Crossing
Methylated DBTs4 - 13 scispace.com820 - 900 scispace.comIntersystem Crossing
This compound (Predicted)< 1 psSignificantly shorter than methylated DBTsUltrafast Intersystem Crossing / Internal Conversion

Dibenzothiophene derivatives are known for their remarkably efficient intersystem crossing (ISC), the spin-forbidden transition from the singlet (S₁) to the triplet (T₁) state. scispace.com This efficiency, leading to triplet yields of approximately 98%, is largely attributed to the heavy-atom effect of the sulfur atom, which enhances spin-orbit coupling. scispace.comchemrxiv.org

The introduction of a nitro group onto the aromatic frame dramatically accelerates this process. Nitroaromatic compounds are renowned for undergoing ultrafast ISC, often on a femtosecond to picosecond timescale, which effectively quenches fluorescence. researchgate.netacs.org This rapid ISC can occur between states of similar orbital character (e.g., ¹ππ* to ³ππ*), a pathway that can be highly efficient in nitroaromatics even when it challenges the conventional El-Sayed rules. acs.org In this compound, the ISC rate is expected to be dominated by the influence of the nitro group, likely far exceeding the intrinsic ISC rate of the parent DBT scaffold. The electron-donating methoxy group can modulate this by introducing CT character, which can alter the energy gap and coupling between the relevant singlet and triplet states. nih.gov

In simple dibenzothiophenes, the dominant nonradiative deactivation pathway is ISC, with internal conversion (IC), the non-emissive decay from S₁ to S₀, being negligible. scispace.comchemrxiv.org However, for this compound, the landscape of nonradiative decay is far more complex.

The nitro group introduces several potent deactivation channels:

Ultrafast ISC: As discussed, this is a primary quenching mechanism for nitroaromatics. rsc.orgrsc.org

Internal Conversion (IC): The presence of low-energy CT states, facilitated by the donor-acceptor pair, can reduce the S₁-S₀ energy gap and promote IC. nih.gov Furthermore, dynamic processes such as the twisting or bending of the C-NO₂ bond in the excited state are known to create conical intersections with the ground state, leading to extremely efficient nonradiative decay. nih.govrsc.org

Photochemical Reaction: For some nitro-polycyclic aromatic hydrocarbons, C-NO₂ bond cleavage can occur from the excited state, representing a reactive, nonradiative decay pathway. acs.orgresearchgate.net The orientation of the nitro group relative to the aromatic plane can significantly influence this photoreactivity. nih.gov

Collectively, these pathways mean that this compound is expected to have a very low, likely negligible, fluorescence quantum yield and an extremely short excited-state lifetime. acs.org

Electronic Reactivity and Redox Behavior of Functionalized Dibenzothiophenes

The redox properties of this compound are governed by the opposing electronic effects of its substituents. The dibenzothiophene core itself is redox-active, capable of undergoing both oxidation (typically at the electron-rich sulfur atom or the π-system) and reduction.

Oxidation Potential: The methoxy group is a strong electron-donating group (EDG). By donating electron density into the aromatic π-system, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy makes the molecule easier to oxidize (i.e., it lowers the oxidation potential).

Reduction Potential: The nitro group is a powerful electron-withdrawing group (EWG). It withdraws electron density from the π-system, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the molecule easier to reduce (i.e., it makes the reduction potential less negative, or more positive).

Therefore, compared to unsubstituted dibenzothiophene, this compound will be easier to both oxidize and reduce, narrowing its HOMO-LUMO gap. These properties can be experimentally quantified using techniques like cyclic voltammetry. ub.edu

Table 2: Predicted Substituent Effects on the Redox Potentials of Dibenzothiophene

CompoundEffect on Oxidation Potential (vs. DBT)Effect on Reduction Potential (vs. DBT)Effect on HOMO-LUMO Gap
Dibenzothiophene (Reference)N/AN/AN/A
4-Methoxydibenzothiophene (B3118966)Lower (Easier to Oxidize)More Negative (Harder to Reduce)Slightly Decreased
1-NitrodibenzothiopheneHigher (Harder to Oxidize)Less Negative (Easier to Reduce)Decreased
This compoundLower (Easier to Oxidize)Less Negative (Easier to Reduce)Significantly Decreased

Investigation of Substitution Effects on Chemical Reactivity

The chemical reactivity of the dibenzothiophene ring system is profoundly influenced by the directing and activating/deactivating effects of the methoxy and nitro groups.

Nucleophilic Aromatic Substitution (SNAr): The reactivity towards nucleophiles is reversed. The electron-withdrawing nitro group is a strong activating group for SNAr, particularly for nucleophilic attack at positions ortho and para to it. nih.gov The methoxy group is deactivating for this type of reaction. Thus, this compound would be highly susceptible to SNAr reactions, especially if a suitable leaving group were present at a position activated by the nitro group (e.g., the 2-position). The mechanism typically proceeds via the formation of a stable Meisenheimer adduct intermediate. nih.gov

Catalytic Transformation Pathways Involving Dibenzothiophene Scaffolds

The dibenzothiophene scaffold is central to important catalytic processes, most notably in the context of fuel refining.

Oxidative Desulfurization (ODS): This process involves the catalytic oxidation of the sulfur atom in dibenzothiophene to a sulfoxide (B87167) and then to a sulfone, which increases its polarity and facilitates its extraction from nonpolar fuel matrices. rsc.orgsemanticscholar.org The reactivity in ODS is sensitive to the electron density at the sulfur atom. The electron-donating methoxy group in this compound would be expected to increase the electron density on the sulfur, making it more nucleophilic and thus more susceptible to attack by electrophilic oxidants (like those generated from H₂O₂), potentially increasing the rate of ODS. nih.gov Conversely, the electron-withdrawing nitro group would decrease the electron density, potentially slowing the reaction. The net effect would depend on the relative influence of these two groups.

Hydrodesulfurization (HDS): This is a major industrial process for removing sulfur from petroleum feedstocks, involving high temperatures, high pressures of H₂, and typically a CoMoS or NiMoS catalyst. uu.nl The reaction proceeds through pathways involving either direct C-S bond cleavage (direct desulfurization) or initial hydrogenation of the aromatic ring followed by C-S bond scission (hydrogenation pathway). uu.nl The substituents on the DBT ring can influence the adsorption of the molecule onto the catalyst surface and affect the electronic properties that govern C-S bond cleavage.

Beyond its degradation, the functionalized dibenzothiophene scaffold has potential as a building block in materials science or as a ligand in homogeneous catalysis. The rigid, planar structure combined with the tunable electronic properties afforded by substituents like methoxy and nitro groups could be exploited to create novel phosphorescent emitters, organic semiconductors, or ligands that modulate the activity and selectivity of metal catalysts.

Hydrodesulfurization (HDS) Mechanisms: Direct Desulfurization (DDS) vs. Hydrogenation (HYD) Routes

Hydrodesulfurization (HDS) is a vital catalytic process for removing sulfur from fossil fuels to produce cleaner energy sources. ethernet.edu.et The HDS of dibenzothiophene (DBT) and its derivatives, such as this compound, primarily proceeds through two competitive pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). researchgate.net

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C–S) bonds without prior hydrogenation of the aromatic rings. researchgate.netresearchgate.net This route is facilitated by the adsorption of the sulfur atom onto the active sites of the catalyst, typically a transition metal sulfide (B99878) like MoS₂ or Co-MoS₂, leading to the hydrogenolysis of the C–S bonds. researchgate.net For this compound, the electronic effects of the substituents would play a significant role. The electron-withdrawing nitro group would decrease the electron density on the aromatic rings, potentially making the C-S bond more susceptible to cleavage.

The Hydrogenation (HYD) pathway , conversely, involves the initial hydrogenation of one or both of the aromatic rings of the dibenzothiophene core before the C–S bond is broken. researchgate.net This route typically leads to intermediates such as tetrahydro- and hexahydro-dibenzothiophenes. researchgate.net The subsequent C–S bond scission in these hydrogenated intermediates is often faster than in the parent aromatic compound. researchgate.net The presence of the methoxy and nitro groups on the aromatic rings of this compound would influence the hydrogenation step. While the hydrogenation pathway is often predominant for unsubstituted DBT, the specific catalytic system and reaction conditions determine the selectivity between the DDS and HYD routes. researchgate.net Density functional theory (DFT) studies on substituted DBTs have shown that the HYD route is generally more exergonic than the DDS route. researchgate.net

Table 1: Comparison of DDS and HYD Pathways in HDS
FeatureDirect Desulfurization (DDS)Hydrogenation (HYD)
Initial StepDirect C–S bond hydrogenolysisHydrogenation of at least one aromatic ring
Key IntermediatesBiphenyl (B1667301) derivativesTetrahydro- and hexahydro-dibenzothiophenes
Catalyst SitesPrimarily metal edge sites of catalysts (e.g., Co-MoS₂)Brim sites near the edges of the catalyst plane
Influence of SubstituentsElectron-withdrawing groups can activate the C-S bondSubstituents affect the rate and regioselectivity of ring hydrogenation
ThermodynamicsGenerally less exergonicGenerally more exergonic

Oxidative Desulfurization (ODS) Processes

Oxidative desulfurization (ODS) represents an alternative and often complementary approach to HDS, operating under much milder conditions of temperature and pressure. nih.gov The fundamental principle of ODS involves the oxidation of the sulfur atom in heterocyclic compounds to form sulfoxides and subsequently sulfones. nih.govresearchgate.net These oxidized species are more polar than the parent thiophenic compound, which facilitates their removal from the nonpolar fuel matrix through extraction or adsorption. nih.gov

Table 2: Representative Catalytic Systems for Oxidative Desulfurization
CatalystOxidantKey FeaturesReference
Heteropolyanion-substituted hydrotalcite-like compounds (e.g., MgAl-PMo₁₂)Hydrogen Peroxide (H₂O₂)High efficiency under mild conditions (60 °C, atmospheric pressure); catalyst is recoverable and reusable. nih.gov
Composite Layered Double Hydroxide-Metal Oxide (e.g., Ni/Al-ZnO)Hydrogen Peroxide (H₂O₂)Achieves high conversion rates (up to 99.90%) and the catalyst is reusable. sciencetechindonesia.com
Polyoxometalate-based emulsion systemMolecular Oxygen (O₂)Uses O₂ as the oxidant under mild conditions with an aldehyde as a sacrificial agent. rsc.org
NIT nitroxide radical modified metallophthalocyanineMolecular Oxygen (O₂)Biomimetic system that shows high desulfurization rates under natural light. mdpi.com

Metal-Catalyzed Organic Reactions and Reaction Stereoselectivity

The dibenzo[b,d]thiophene scaffold is amenable to various metal-catalyzed organic reactions, which are powerful tools for creating complex molecular architectures. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could potentially be employed to functionalize the this compound core. nih.govnih.gov These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, if a halogen atom were introduced onto the dibenzothiophene ring system, it could serve as a handle for palladium-catalyzed cross-coupling with a variety of partners.

Stereoselectivity is a critical aspect of these transformations, especially when new chiral centers are formed. researchgate.net The stereochemical outcome of a metal-catalyzed reaction can be influenced by several factors, including the choice of metal catalyst, the structure of the ligands, the nature of the substrate, and the reaction conditions. nih.govresearchgate.net In reactions involving this compound, the existing substituents could exert significant steric and electronic influence, directing the approach of reagents and thus controlling the stereoselectivity. For example, in a hydrogenation reaction, the catalyst would likely coordinate to the less sterically hindered face of the molecule. While transition-metal-free approaches for the stereoselective synthesis of complex molecules from benzothiophene (B83047) derivatives have been developed, transition metal catalysis remains a dominant strategy for achieving high stereoselectivity. manchester.ac.ukresearchgate.net

Table 3: Examples of Metal-Catalyzed Reactions on Thiophene (B33073) and Benzothiophene Systems
Reaction TypeCatalyst/ReagentsSubstrate TypeProduct TypeKey Feature
Heck ReactionPalladium catalyst, baseAryl halide (e.g., 4-iodoanisole) and alkeneSubstituted alkeneForms a new C-C bond with potential for E/Z isomerism. nih.gov
Suzuki CouplingPalladium catalyst, baseAryl halide and organoboron reagentBiaryl compoundCan proceed with retention of stereochemistry from enantioenriched nucleophiles. nih.gov
[4+2] CycloadditionNickel catalystDienynesBicyclic compoundsProceeds with retention of stereochemistry. williams.edu
Four-Component ReactionNickel catalystTwo terminal alkynes, aryl boroxine, perfluoroalkyl iodidePolysubstituted 1,3-dienesExcellent chemoselectivity and exclusive stereoselectivity. nih.gov

Radical Formation and Propagation Pathways in Heterocyclic Compounds

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. ethernet.edu.etresearchgate.net A radical is an atom or molecule with an unpaired electron, making it highly reactive. Radical reactions typically proceed through a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation is the step where a radical species is first created, usually through the homolytic cleavage of a weak bond by heat or light. libretexts.org In the context of this compound, the nitro group could potentially facilitate radical formation. Nitroaromatic compounds can accept an electron to form a radical anion, which can then participate in subsequent reactions.

Propagation consists of a series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. masterorganicchemistry.comyoutube.comyoutube.com This is the 'chain' part of the reaction. For a heterocyclic compound, a common propagation step is hydrogen abstraction from the ring or addition of a radical to an aromatic system. libretexts.org The generated radical intermediate can then react further.

Termination is the final phase where two radicals combine to form a stable, non-radical product, thus ending the chain reaction. libretexts.org

The presence of both methoxy and nitro groups on the dibenzothiophene ring would influence the stability and reactivity of any radical intermediates formed. The methoxy group could stabilize adjacent radical centers through resonance, while the nitro group could act as a radical sink. The excited-state dynamics of dibenzothiophene derivatives show that they can efficiently undergo intersystem crossing to form triplet states, which have radical character. scispace.com

Table 4: General Mechanism of a Radical Chain Reaction
PhaseDescriptionGeneric Example
InitiationFormation of initial radical species. Net increase in the number of radicals.Initiator → 2 R•
Propagation (Step 1)A radical reacts with a stable molecule to form a product and a new radical. No net change in the number of radicals.R• + X-Y → R-X + Y•
Propagation (Step 2)The new radical reacts with another stable molecule to regenerate the original radical. No net change in the number of radicals.Y• + A-B → Y-A + B• (where B• can be the same as R•)
TerminationTwo radicals combine to form a stable molecule. Net decrease in the number of radicals.R• + Y• → R-Y

Computational Chemistry and Theoretical Modeling of 4 Methoxy 1 Nitrodibenzo B,d Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting a wide array of molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for calculating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. This approach is used to determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as dipole moments and molecular orbital energies.

Table 1: Representative Ground State Properties of Substituted Aromatic Compounds Calculated by DFT

PropertyRepresentative Value RangeSignificance
Optimized Geometry Bond lengths and angles consistent with aromatic systems.Provides the most stable 3D structure of the molecule.
Dipole Moment (μ) Typically in the range of 2-6 Debye for similar molecules.Indicates the overall polarity of the molecule, influenced by substituents.
Polarizability (α) Varies depending on molecular size and electronic structure.Describes the molecule's ability to form an induced dipole in an electric field.
Thermodynamic Properties Enthalpy, entropy, and Gibbs free energy can be calculated.Provides information on the stability and reactivity of the molecule.

Note: The values in this table are representative and based on general findings for substituted aromatic and dibenzothiophene-like molecules in the absence of specific data for 4-Methoxy-1-nitrodibenzo[b,d]thiophene.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orguci.edu It is particularly useful for predicting vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions.

In studies of dibenzothiophene (B1670422) derivatives, TD-DFT has been employed to compute vertical excitation energies and to understand the nature of the electronic transitions. scispace.com These calculations are essential for interpreting UV-Vis absorption spectra and understanding the photophysical properties of the molecules. The accuracy of TD-DFT results can be influenced by the choice of functional and basis set. scispace.comchemrxiv.org

Table 2: Representative Excited State Properties Calculated by TD-DFT

PropertyRepresentative Value RangeSignificance
Vertical Excitation Energy (VEE) Typically 2.5 - 4.5 eV for the first singlet excited state (S1) in similar systems.Corresponds to the energy required for electronic excitation, relating to the position of absorption bands in the UV-Vis spectrum.
Oscillator Strength (f) Varies from ~0.1 to >1 for strong transitions.Indicates the probability of an electronic transition, corresponding to the intensity of spectral bands.
Nature of Transition Often π → π* for aromatic systems.Describes the change in electronic distribution upon excitation, for example, from a bonding to an anti-bonding orbital.

Note: The values in this table are illustrative and derived from studies on related dibenzothiophene and aromatic compounds due to the lack of specific published data for this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to validate the theoretical model and aid in spectral assignment. For instance, DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

While specific theoretical spectroscopic data for this compound is not available, studies on other substituted aromatic molecules demonstrate the utility of these predictions. researchgate.net For example, calculated IR spectra can help identify characteristic vibrational modes associated with functional groups like the methoxy (B1213986) and nitro groups.

Molecular Orbital Analysis and Bandgap Engineering for Organic Electronics

The electronic properties of organic molecules are central to their application in electronic devices. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding charge transport and optical properties.

HOMO-LUMO Energy Levels and Electronic Transitions

The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactivity and electronic transitions. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. mdpi.com

In the context of organic electronics, a smaller HOMO-LUMO gap is often desirable as it facilitates electronic excitation and can lead to absorption at longer wavelengths. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzothiophene and methoxy moieties, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the dibenzothiophene core. The primary electronic transition would likely be a π → π* transition with significant intramolecular charge transfer (ICT) character, from the donor part of the molecule to the acceptor part.

Table 3: Representative Frontier Molecular Orbital Properties

PropertyRepresentative Value Range (eV)Significance
EHOMO -5.0 to -6.5Relates to the electron-donating ability of the molecule.
ELUMO -2.0 to -3.5Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 2.5 to 4.0Influences the electronic absorption and emission properties, and the overall stability of the molecule. researchgate.net

Note: These energy ranges are estimations based on computational studies of various substituted dibenzothiophene and other aromatic compounds and are provided for illustrative purposes.

Influence of Substituents on Electronic Structure

The electronic properties of the dibenzo[b,d]thiophene core can be significantly tuned by the introduction of substituents. The methoxy group (-OCH₃) is an electron-donating group (EDG) that increases the energy of the HOMO, making the molecule easier to oxidize. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that lowers the energy of the LUMO, making the molecule easier to reduce. researchgate.net

The combined effect of an EDG and an EWG on the same aromatic scaffold, as in this compound, generally leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted parent molecule. scispace.com This "push-pull" electronic structure enhances intramolecular charge transfer upon excitation, which can give rise to interesting optical and non-linear optical properties. DFT calculations on various substituted aromatic systems have consistently demonstrated this trend, providing a rational basis for designing molecules with tailored electronic properties for applications in organic electronics. scispace.comscienceopen.com

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies would be crucial in understanding its synthesis and subsequent reactivity.

The study of chemical reactions at a molecular level involves the identification of transition states (TS), which are first-order saddle points on the potential energy surface. Locating these transient structures is a primary goal of computational reaction mechanism studies. For reactions involving substituted dibenzothiophenes, such as electrophilic nitration or nucleophilic substitution, DFT calculations can be employed to model the reaction pathway and locate the relevant transition states.

The energy barrier, or activation energy, is a critical parameter that governs the rate of a chemical reaction. It is determined by the difference in energy between the reactants and the transition state. Computational methods, such as DFT, are adept at calculating these energy barriers. For instance, in the nitration of dibenzothiophene, a key step in the synthesis of nitro-substituted derivatives, computational analysis would involve modeling the approach of the nitronium ion (NO₂⁺) to the DBT ring, the formation of the sigma complex (Wheland intermediate), and the subsequent departure of a proton to yield the final product. The calculated energy barriers for nitration at different positions on the DBT ring would reveal the regioselectivity of the reaction. The presence of a methoxy group, a strong electron-donating group, would be expected to significantly lower the energy barrier for electrophilic attack at the ortho and para positions relative to it. Conversely, the nitro group, a strong electron-withdrawing group, would increase the energy barrier for further electrophilic substitution.

A hypothetical reaction coordinate for the nitration of 4-methoxydibenzo[b,d]thiophene to form this compound could be computationally modeled. This would involve identifying the transition state for the addition of the nitronium ion and calculating the associated energy barrier. While specific values for this compound are not available, studies on related aromatic compounds provide a framework for what to expect.

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of Substituted Dibenzothiophenes

ReactantPosition of NitrationCalculated Energy Barrier (kcal/mol)Method
Dibenzo[b,d]thiophene2ValueDFT/B3LYP/6-31G
Dibenzo[b,d]thiophene3ValueDFT/B3LYP/6-31G
4-Methoxydibenzo[b,d]thiophene1Lower than DBTDFT/B3LYP/6-31G
4-Methoxydibenzo[b,d]thiophene3Significantly lower than DBTDFT/B3LYP/6-31G

Note: The values in this table are illustrative and represent expected trends based on the electronic nature of the substituents. Actual values would require specific computational studies.

Beyond locating transition states, computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from a transition state.

For a multi-step reaction, the complete energy profile can be constructed, revealing the thermodynamic stability of all species involved. Thermodynamic characteristics such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated. These parameters determine the spontaneity and equilibrium position of a reaction.

Table 2: Hypothetical Thermodynamic Data for the Nitration of 4-Methoxydibenzo[b,d]thiophene

Reaction StepΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 K
Reactants → Transition StatePositive ValueSlightly Negative ValuePositive Value
Reactants → ProductsNegative ValueSlightly Positive ValueNegative Value

Note: This table presents expected thermodynamic trends for an electrophilic aromatic substitution reaction.

Modeling Intermolecular Interactions and Aggregation Phenomena

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational models are invaluable for understanding and predicting these interactions, which in turn influence the physical properties of the material, such as melting point, solubility, and crystal packing. For this compound, several types of intermolecular interactions are expected to be significant.

The planar aromatic core of the dibenzo[b,d]thiophene system suggests that π-π stacking interactions will play a crucial role in its aggregation. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group can lead to favorable donor-acceptor stacking arrangements. Computational methods can quantify the strength of these stacking interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. Molecular dynamics simulations can also be employed to model the aggregation behavior of this compound in solution or in the solid state over time, providing insights into the dynamics of self-assembly and crystal growth. figshare.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionEstimated Interaction Energy (kcal/mol)
π-π StackingAttraction between the aromatic rings of adjacent molecules.-5 to -15
C-H···O Hydrogen BondingWeak electrostatic interaction between a carbon-bound hydrogen and an oxygen atom of a methoxy or nitro group.-0.5 to -2.5
Dipole-Dipole InteractionsElectrostatic interactions between the permanent dipoles of the molecules arising from the polar substituents.-1 to -5

Note: The interaction energies are typical ranges for these types of non-covalent interactions and would need to be calculated specifically for this molecule.

Advanced Applications in Materials Science and Emerging Technologies

Organic Electronic and Optoelectronic Applications of Functionalized Dibenzothiophenes

While functionalized dibenzothiophenes, in general, have shown promise in various organic electronic and optoelectronic applications, no studies have been identified that specifically investigate 4-Methoxy-1-nitrodibenzo[b,d]thiophene for these purposes.

Organic Light-Emitting Diodes (OLEDs)

There is no research available on the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs). This includes its potential application as a Thermally-Activated Delayed Fluorescence (TADF) emitter or in Electron Transport Layers (ETLs) and Host Materials.

No studies have been published concerning the properties or performance of this compound as a TADF emitter.

There is no documented use of this compound in the fabrication of ETLs or as a host material in OLEDs.

Organic Photovoltaics (Solar Cells)

There is no evidence to suggest that this compound has been investigated for use in organic photovoltaic devices.

Advanced Photonic and Luminescent Materials

No research has been found detailing the photonic or luminescent properties of this compound or its potential applications as an advanced material in these areas.

Ultralong Photoluminescence and Phosphorescence

Research into organic molecules with ultralong photoluminescence and phosphorescence is a vibrant field. These properties are often associated with the effective management of triplet excitons and the suppression of non-radiative decay pathways. The molecular structure, including the presence of heteroatoms and substituent groups, plays a crucial role. For instance, the introduction of heavy atoms or specific molecular packing in crystals can enhance phosphorescence. While no studies directly link this compound to these phenomena, the dibenzothiophene (B1670422) core is a known phosphorescent unit. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group could, in theory, influence the electronic structure and excited state dynamics, but this remains a matter of scientific speculation without experimental data.

Tunable Optoelectronic Properties through Chemical Modification

The modification of organic molecules to tune their optoelectronic properties is a cornerstone of materials chemistry. The electronic nature of substituent groups significantly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the absorption and emission of light, as well as charge transport characteristics. Thiophene-containing polymers and small molecules are widely investigated for their versatile electronic properties. Chemical modifications, such as the introduction of electron-donating or -withdrawing groups, are standard strategies to tailor these properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and nitro groups on the dibenzothiophene scaffold of the target compound would be expected to modulate its electronic properties, but specific data on the extent and nature of this tuning are not present in the available literature.

Integration into Polymer Systems and 3D Printing Applications

The integration of functional organic molecules into polymer matrices is a common approach to develop advanced materials with tailored properties. This can be achieved by blending, grafting, or polymerization of functionalized monomers. Such composite materials can find applications in diverse fields, including 3D printing, where the incorporated molecules can impart specific optical, electronic, or sensing functionalities to the printed objects. While there is extensive research on developing functional polymers for 3D printing, there is no specific mention of incorporating this compound into such systems.

Exploration in Sensing and Chemiresistive Devices

Chemiresistive sensors operate by changing their electrical resistance in response to the presence of a chemical analyte. The sensitivity and selectivity of these sensors are highly dependent on the interaction between the sensing material and the target analyte. Nitroaromatic compounds are an important class of analytes due to their presence in explosives and environmental pollutants. Research in this area often focuses on developing materials that can effectively interact with and detect these compounds. Functionalized thiophenes and other conjugated polymers are explored for this purpose. The nitro group on this compound might suggest its potential use in this context, possibly as a component in a larger sensing framework, but no studies have been found to support this hypothesis.

Environmental Science and Catalysis Applications (e.g., Biodesulfurization)

Dibenzothiophene and its derivatives are common sulfur-containing compounds found in fossil fuels. Their removal is a critical aspect of producing cleaner fuels to reduce sulfur dioxide emissions, a major contributor to acid rain. Biodesulfurization is an environmentally friendly approach that utilizes microorganisms to selectively remove sulfur from these heterocyclic compounds without degrading the carbon backbone of the fuel. The "4S" pathway is a well-studied metabolic route for the biodesulfurization of dibenzothiophene. While research has been conducted on the biodesulfurization of various substituted dibenzothiophenes, no studies specifically investigating the fate of this compound in such processes have been identified. Similarly, in the field of catalysis, various catalytic systems are being developed for the oxidative desulfurization of dibenzothiophene derivatives. However, the catalytic treatment of this specific methoxy- and nitro-substituted version is not documented in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Methoxy-1-nitrodibenzo[b,d]thiophene, and what safety precautions are essential during its preparation?

  • Methodological Answer : The synthesis typically involves sequential functionalization of dibenzothiophene, starting with methoxylation followed by nitration. Key steps include controlled temperature during nitration (0–5°C) to avoid over-nitration and the use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Safety protocols emphasize rigorous risk assessments, including evaluating exothermic reactions and handling nitrating agents (e.g., HNO₃/H₂SO₄) with appropriate PPE and fume hoods . For reproducibility, document reaction parameters (stoichiometry, solvent purity) and validate intermediates via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm methoxy and nitro group positions), FT-IR (to identify NO₂ stretching vibrations at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) (for molecular ion validation) is recommended. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Cross-reference spectral data with analogs (e.g., methoxy-substituted thiophenes) to resolve ambiguities in aromatic proton splitting patterns .

Q. What are the common impurities formed during synthesis, and how can they be identified and mitigated?

  • Methodological Answer : Common impurities include di-nitrated byproducts and hydrolyzed methoxy derivatives . Use gradient elution HPLC with UV detection (λ = 254 nm) to separate and quantify impurities. Adjust nitration time and acid concentration to minimize over-nitration. Recrystallization from ethanol/water mixtures (70:30 v/v) effectively removes polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the nitration of methoxy-substituted dibenzothiophenes?

  • Methodological Answer : Contradictions often arise from variations in nitration conditions (e.g., HNO₃ concentration, reaction time). Conduct a factorial design experiment (e.g., 2³ design) to isolate critical variables. For example, test factors like temperature (-5°C vs. 0°C), acid ratio (H₂SO₄:HNO₃ from 2:1 to 4:1), and stirring rate. Analyze outcomes via ANOVA to identify statistically significant yield drivers . Cross-validate results with computational models (e.g., DFT calculations of nitro group orientation effects) .

Q. What computational methods are recommended to predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites for electrophilic attack. Compare Fukui indices (ƒ⁺) of the dibenzothiophene core to prioritize functionalization sites. Validate predictions experimentally via competitive reactions (e.g., bromination at predicted vs. unexpected positions) .

Q. How does the electronic nature of the methoxy group influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to itself. To confirm this, synthesize analogs with electron-withdrawing groups (e.g., -CF₃) and compare reaction outcomes. Use Hammett plots to correlate substituent effects with reaction rates. For complex cases, employ in-situ UV-Vis spectroscopy to monitor intermediate formation during reactions .

Q. What methodological frameworks are appropriate for studying the photophysical properties of this compound derivatives?

  • Methodological Answer : Adopt a structure-property relationship (SPR) framework. Synthesize derivatives with varying substituents (e.g., -NO₂, -CN) and measure photoluminescence quantum yields (PLQY) and absorption/emission spectra. Use time-dependent DFT (TD-DFT) to model excited-state transitions. Correlate experimental and computational data to identify design rules for materials science applications (e.g., OLEDs) .

Q. How can AI-driven tools optimize the synthesis of this compound under resource-constrained conditions?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal solvent/base combinations. For example, neural networks can prioritize eco-friendly solvents (e.g., cyclopentyl methyl ether) that maximize yield while minimizing waste. Validate predictions via high-throughput robotic screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.